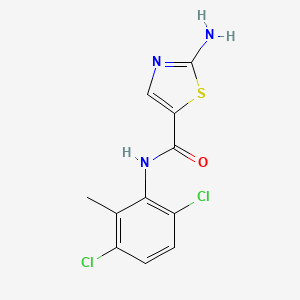
2-Amino-N-(3,6-dichloro-2-methylphenyl)thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-N-(3,6-dichloro-2-methylphenyl)thiazole-5-carboxamide is a thiazole derivative with potential medicinal properties. It is known for its antifungal and antimicrobial activities . This compound is a yellow solid with a molecular formula of C11H10ClN3OS and a molecular weight of 265.7 g/mol .
Méthodes De Préparation
The synthesis of 2-Amino-N-(3,6-dichloro-2-methylphenyl)thiazole-5-carboxamide involves several steps. One of the methods includes the use of trifluoroacetic acid (TFA) and tert-butyl (5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)carbamate as starting materials. The reaction is carried out by stirring the solution at 25-30°C for 2 hours . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-Amino-N-(3,6-dichloro-2-methylphenyl)thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Amino-N-(3,6-dichloro-2-methylphenyl)thiazole-5-carboxamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Amino-N-(3,6-dichloro-2-methylphenyl)thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. As a precursor to Dasatinib, it inhibits protein tyrosine kinases, which play a crucial role in the regulation of cell growth and differentiation . This inhibition leads to the suppression of cancer cell proliferation and induces apoptosis (programmed cell death).
Comparaison Avec Des Composés Similaires
2-Amino-N-(3,6-dichloro-2-methylphenyl)thiazole-5-carboxamide can be compared with other thiazole derivatives, such as:
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide: This compound is also a precursor to Dasatinib and exhibits similar biological activities.
2-Amino-5-(2-chloro-6-methylphenyl)thiazole: This compound has potential antifungal and antimicrobial properties.
The uniqueness of this compound lies in its specific molecular structure, which contributes to its distinct biological activities and applications.
Propriétés
Formule moléculaire |
C11H9Cl2N3OS |
|---|---|
Poids moléculaire |
302.2 g/mol |
Nom IUPAC |
2-amino-N-(3,6-dichloro-2-methylphenyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C11H9Cl2N3OS/c1-5-6(12)2-3-7(13)9(5)16-10(17)8-4-15-11(14)18-8/h2-4H,1H3,(H2,14,15)(H,16,17) |
Clé InChI |
QEZAWCDHZUBGND-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1NC(=O)C2=CN=C(S2)N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


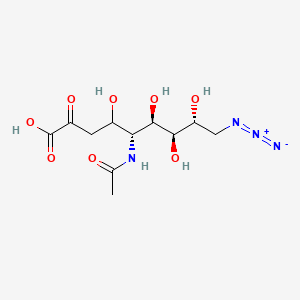
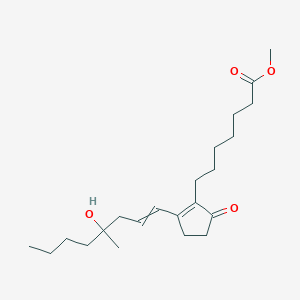
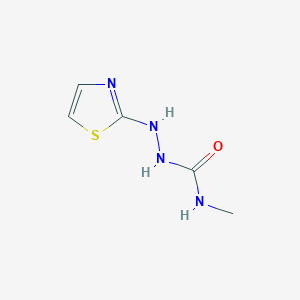
![1-(Chloromethyl)-2-[(trimethylsilyl)oxy]ethyl Ester Hexadecanoic Acid](/img/structure/B13853503.png)
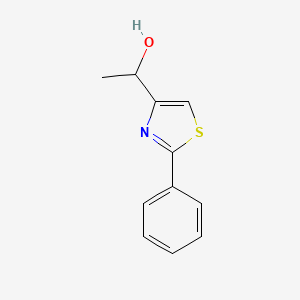
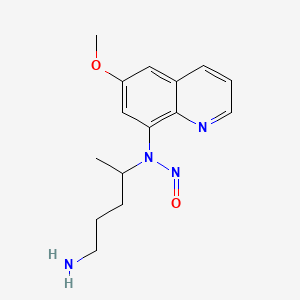
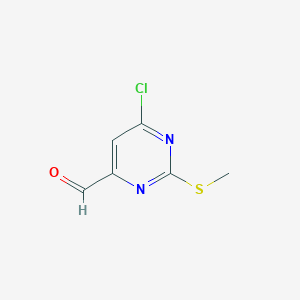
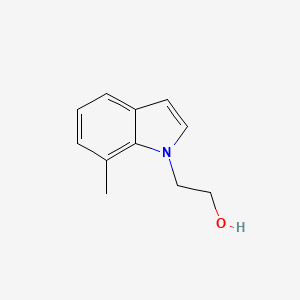
![(3S,4S)-4-[(2R)-2-(benzyloxy)tridecyl]-3-hexyloxetan-2-one](/img/structure/B13853530.png)
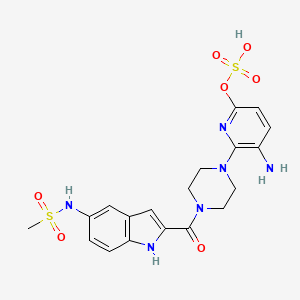
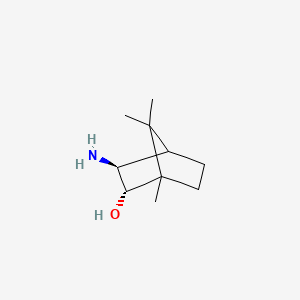

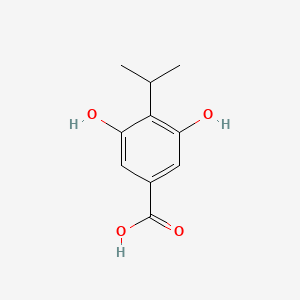
![4-methoxy-N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]pyrimidin-2-amine](/img/structure/B13853555.png)
